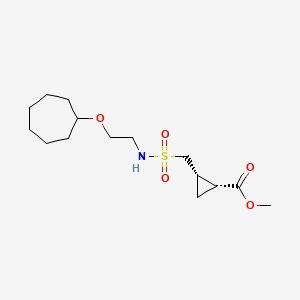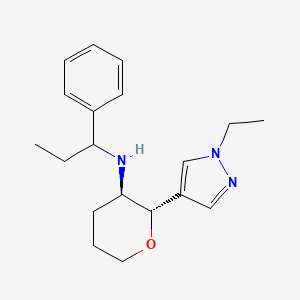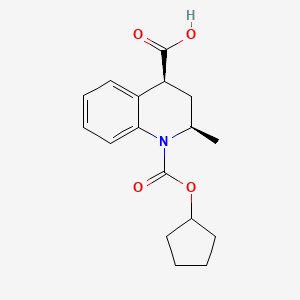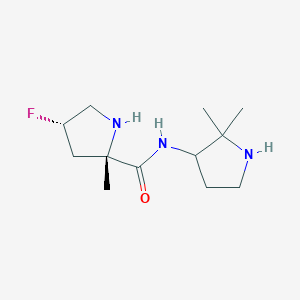![molecular formula C15H19N3O2 B7345521 [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of oxazolidinone and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including epilepsy and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This leads to an increase in the activity of the GABAergic system, resulting in the observed pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, leading to anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to modulate the release of various neurotransmitters, including glutamate and dopamine, which may contribute to its observed effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on [(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone. One area of interest is its potential as a treatment for neurological disorders, including epilepsy and anxiety disorders. It may also have applications in the development of new drugs for these conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of safer and more efficient methods for synthesizing this compound.
Métodos De Síntesis
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone can be synthesized using various methods. One of the most commonly used methods involves the condensation of 5-methyl-3-phenyl-4H-1,2-oxazole-4-carboxylic acid with (S)-3-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to obtain the final compound.
Propiedades
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(14(19)18-8-7-12(16)10-18)9-13(17-20-15)11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3/t12-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAICJQEWHVEG-SFVWDYPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)N3CC[C@@H](C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7345472.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)
![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)


![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)

![1-[(1R,3S)-3-aminocyclopentyl]-N-[(3-fluoro-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345546.png)